
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic organic compound that features a pyrazole ring and a trifluoromethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involves the reaction of 2-(trifluoromethoxy)benzylamine with 2-(1H-pyrazol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in transition-metal catalysis to facilitate various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Another pyrazole-containing compound used as a ligand in catalysis.
2-(1H-pyrazol-3-yl)pyridine: Similar to the above but with a different substitution pattern on the pyrazole ring.
2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and is used in the synthesis of various agrochemicals.
Uniqueness
2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is unique due to the presence of both a pyrazole ring and a trifluoromethoxybenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMMOSJYPZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2745521.png)

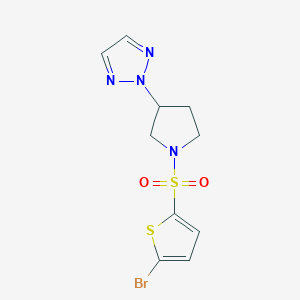
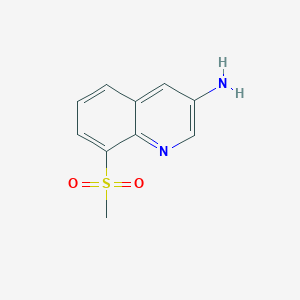
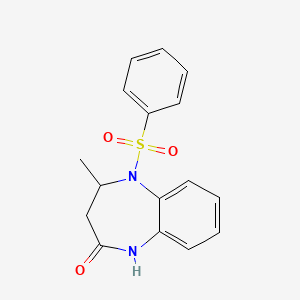

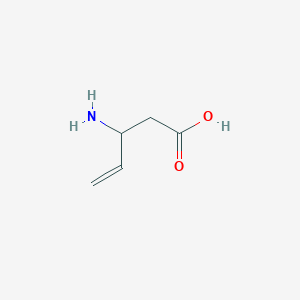


![1-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2745538.png)
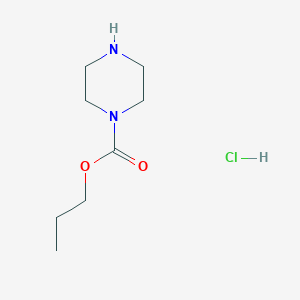
![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)

